4-Azido-1-fluoro-2-methylbenzene
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Overview
Description
4-Azido-1-fluoro-2-methylbenzene is an aromatic azide . It is a compound with the molecular formula C7H6FN3 . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of azides, such as 4-Azido-1-fluoro-2-methylbenzene, can be complex. One common method involves the use of copper (I)-catalyzed azide-alkyne cycloaddition reactions . Other methods may involve nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis
The molecular structure of 4-Azido-1-fluoro-2-methylbenzene is based on a benzene ring, which is a cyclic hydrocarbon. The azido group in the molecule has a remarkable effect on bond lengths and angles .Chemical Reactions Analysis
4-Azido-1-fluoro-2-methylbenzene can participate in various chemical reactions. For instance, it can be used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . The photolysis of phenyl azide is complex, and several reaction mechanisms have been proposed to explain the intermediate products formed .Scientific Research Applications
1. Organic Synthesis and Heterocycle Formation
- Results and Outcomes :
2. Thermophysical Properties Investigation
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-azido-1-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-4-6(10-11-9)2-3-7(5)8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFNWEADGNXZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=[N+]=[N-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-1-fluoro-2-methylbenzene |
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